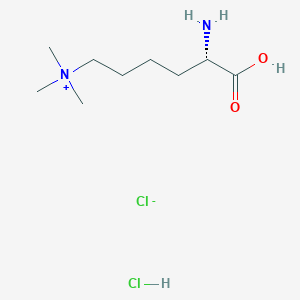H-Lys(Me)3-OH chloride hydrochloride
CAS No.: 14039-75-9
Cat. No.: VC11643402
Molecular Formula: C9H22Cl2N2O2
Molecular Weight: 261.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14039-75-9 |
|---|---|
| Molecular Formula | C9H22Cl2N2O2 |
| Molecular Weight | 261.19 g/mol |
| IUPAC Name | [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | BZVQKZBZVZOREL-JZGIKJSDSA-N |
| Isomeric SMILES | C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-] |
| SMILES | C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] |
| Canonical SMILES | C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
H-Lys(Me)₃-OH chloride hydrochloride is a cationic amino acid derivative with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol. The compound features a trimethylammonium group attached to the ε-nitrogen of lysine, which confers a permanent positive charge at physiological pH. This charge enhances interactions with negatively charged biomolecules such as DNA and phosphorylated proteins .
Solubility and Stability
The hydrochloride salt form improves solubility in polar solvents, including water and methanol, facilitating its use in biological assays. Stability studies of analogous compounds, such as Fmoc-Lys(Me)₃-OH chloride, indicate that the methylated side chain resists enzymatic degradation, making it suitable for long-term experimental applications .
Synthesis and Purification
The synthesis of methylated lysine derivatives typically involves multi-step reactions to introduce methyl groups selectively. For example, Fmoc-Lys(Me)₃-OH chloride is synthesized via a four-step process:
-
Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using N-ethyl-N,N-diisopropylamine in acetonitrile/methanol .
-
Methylation: Trimethylation of the ε-amino group using methyl iodide or similar alkylating agents.
-
Deprotection: Removal of the Fmoc group under basic conditions (e.g., sodium hydroxide) .
-
Salt Formation: Precipitation as the hydrochloride salt to enhance solubility .
Purification is achieved via reverse-phase chromatography or recrystallization, yielding products with >95% purity .
Biological Applications
Peptide Synthesis
H-Lys(Me)₃-OH chloride hydrochloride serves as a building block in solid-phase peptide synthesis (SPPS). Its cationic side chain promotes helical structures in peptides, which are critical for mimicking natural protein domains . For instance, incorporating this derivative into histone peptides enables studies on methylation-dependent protein interactions .
Epigenetic Research
Lysine methylation is a key post-translational modification in histones, regulating gene expression. The trimethylated lysine residue in H-Lys(Me)₃-OH chloride hydrochloride mimics naturally occurring histone modifications, allowing researchers to probe interactions with reader proteins like HP1 and Polycomb group proteins .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume